2,3-Difluoro-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is characterized by the presence of two fluorine atoms and one iodine atom attached to the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing nature of the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodopyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction where a precursor such as pentafluoropyridine reacts with iodine sources under specific conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through reactions with nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, organolithium reagents.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF), methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-6-iodopyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This property affects the reactivity of the compound, making it less basic and more resistant to nucleophilic attack compared to non-fluorinated pyridines. The iodine atom can participate in various reactions, including oxidative addition and reductive elimination, which are crucial in coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Difluoro-3-iodopyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3,5,6-Tetrafluoro-4-iodopyridine
Comparison: 2,3-Difluoro-6-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a variety of synthetic applications .
Eigenschaften
Molekularformel |
C5H2F2IN |
---|---|
Molekulargewicht |
240.98 g/mol |
IUPAC-Name |
2,3-difluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI-Schlüssel |
CDSMNCYJUHURBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.